molecular formula C33H34N4O B289138 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol

Cat. No. B289138
M. Wt: 502.6 g/mol
InChI Key: HUQZVZVBAHOFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is not fully understood. However, it has been found to interact with various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has been found to have a wide range of biochemical and physiological effects. Some of these effects include increased dopamine and serotonin levels in the brain, improved cognitive function, and reduced anxiety and depression symptoms. This compound has also been found to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol in lab experiments is its unique chemical structure and wide range of biochemical and physiological effects. This compound can be used to study various aspects of brain function, including neurotransmitter release and reuptake, receptor interactions, and cognitive function. However, one limitation of using this compound in lab experiments is its potential toxicity and adverse effects on cell viability.

Future Directions

There are several future directions for research on 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol. Some of these directions include further studies on its mechanism of action, potential therapeutic applications for neurological and psychiatric disorders, and the development of novel analogs with improved efficacy and reduced toxicity. Additionally, this compound could be used to study the role of dopamine and serotonin in various physiological processes, such as learning and memory, emotion regulation, and reward processing.

Synthesis Methods

The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves several steps. The first step involves the synthesis of 5-methyl-2,3-diphenyl-1H-indole, followed by the synthesis of 4-(pyridin-2-yl)piperazine. The final step involves the coupling of these two compounds to form 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol.

Scientific Research Applications

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the research areas where this compound has been studied include neuroscience, pharmacology, and biochemistry.

properties

Molecular Formula

C33H34N4O

Molecular Weight

502.6 g/mol

IUPAC Name

1-(5-methyl-2,3-diphenylindol-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C33H34N4O/c1-25-15-16-30-29(22-25)32(26-10-4-2-5-11-26)33(27-12-6-3-7-13-27)37(30)24-28(38)23-35-18-20-36(21-19-35)31-14-8-9-17-34-31/h2-17,22,28,38H,18-21,23-24H2,1H3

InChI Key

HUQZVZVBAHOFTA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)C6=CC=CC=N6)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)C6=CC=CC=N6)O

Origin of Product

United States

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